![molecular formula C19H28N2O2 B13923063 Benzyl (2-(aminomethyl)spiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13923063.png)
Benzyl (2-(aminomethyl)spiro[3.5]nonan-7-yl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylmethyl N-[2-(aminomethyl)spiro[35]non-7-yl]-N-methylcarbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique spiro structure, which includes a nonane ring system fused with a carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenylmethyl N-[2-(aminomethyl)spiro[3.5]non-7-yl]-N-methylcarbamate typically involves multi-step organic reactions. One common method includes the reaction of phenylmethyl isocyanate with 2-(aminomethyl)spiro[3.5]nonane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The use of solvents like dichloromethane or tetrahydrofuran can facilitate the reaction, and the temperature is maintained at around 0-5°C to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity. Purification of the final product is achieved through techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Phenylmethyl N-[2-(aminomethyl)spiro[3.5]non-7-yl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like hydroxide ions replace the leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in dry ether or tetrahydrofuran.
Substitution: Hydroxide ions, alkoxide ions; reactions are conducted in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of substituted carbamates or amines.
科学的研究の応用
Phenylmethyl N-[2-(aminomethyl)spiro[3.5]non-7-yl]-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an anticholinesterase agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
作用機序
The mechanism of action of Phenylmethyl N-[2-(aminomethyl)spiro[3.5]non-7-yl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes like acetylcholinesterase by binding to the active site, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The spiro structure of the compound allows for a stable interaction with the enzyme, contributing to its potency and selectivity.
類似化合物との比較
Phenylmethyl N-[2-(aminomethyl)spiro[3.5]non-7-yl]-N-methylcarbamate can be compared with other carbamate compounds, such as:
Carbaryl: A widely used insecticide with a similar carbamate structure but different substituents.
Physostigmine: A natural alkaloid with anticholinesterase activity, used in the treatment of glaucoma and myasthenia gravis.
Neostigmine: A synthetic carbamate with a quaternary ammonium group, used as a muscle relaxant in anesthesia.
The uniqueness of Phenylmethyl N-[2-(aminomethyl)spiro[3.5]non-7-yl]-N-methylcarbamate lies in its spiro structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C19H28N2O2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
benzyl N-[2-(aminomethyl)spiro[3.5]nonan-7-yl]-N-methylcarbamate |
InChI |
InChI=1S/C19H28N2O2/c1-21(18(22)23-14-15-5-3-2-4-6-15)17-7-9-19(10-8-17)11-16(12-19)13-20/h2-6,16-17H,7-14,20H2,1H3 |
InChIキー |
UYGKRXJMMWWVPV-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCC2(CC1)CC(C2)CN)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine](/img/structure/B13922984.png)

![6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B13922994.png)
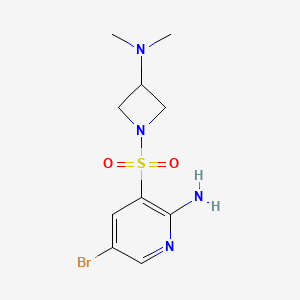
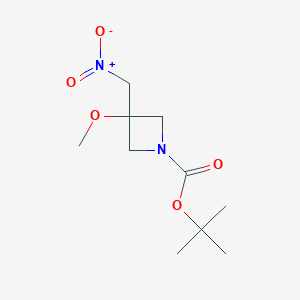
![3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester](/img/structure/B13923011.png)

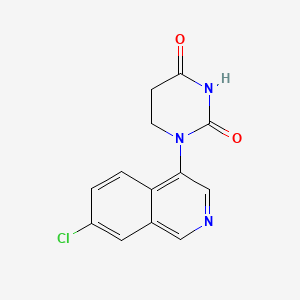
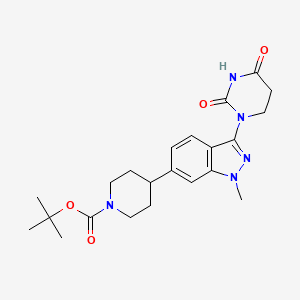
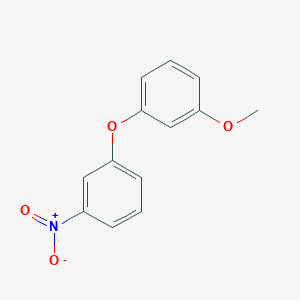
![[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13923051.png)
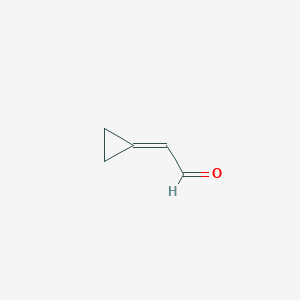
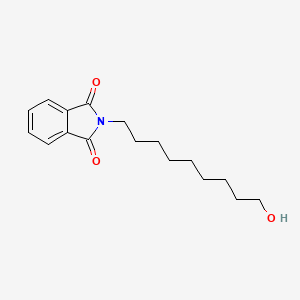
![2,6-Dibromospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B13923081.png)
